6-(Fmoc-amino)-1-hexanol

Solid-Phase Peptide Synthesis Spacer Optimization Linker Design

Select 6-(Fmoc-amino)-1-hexanol for SPPS and PROTAC applications where a six-carbon alkyl spacer (LogP 4.21) provides optimal hydrophobicity versus shorter C3/C5 analogs or PEG-based linkers. The terminal hydroxyl enables efficient Wang resin loading (~65% yield, ~0.45 mmol/g), while the Fmoc-protected amine deprotects orthogonally under 20% piperidine/DMF. Its ~7.5 Å extended length ensures reproducible SAR data and predictable ternary complex geometry in PROTAC development. Ideal for octreotide synthesis, hydrophobic POI ligands, and amphiphilic copolymer functionalization.

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
CAS No. 127903-20-2
Cat. No. B162905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Fmoc-amino)-1-hexanol
CAS127903-20-2
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO
InChIInChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24)
InChIKeyVGXOJZUTHIGHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Fmoc-amino)-1-hexanol CAS 127903-20-2: Fmoc-Protected Amino Alcohol Linker for SPPS and PROTAC Procurement


6-(Fmoc-amino)-1-hexanol (CAS 127903-20-2) is a heterobifunctional linker comprising a fluorenylmethyloxycarbonyl (Fmoc)-protected primary amine and a terminal hydroxyl group separated by a six-carbon alkyl chain [1]. With a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol [1], this compound is specifically designed for solid-phase peptide synthesis (SPPS), serving as a spacer arm to introduce distance between the resin and the growing peptide chain or between functional moieties in bioconjugates . The Fmoc group provides orthogonal protection under basic coupling conditions while the primary alcohol enables anchoring to appropriate resins or further derivatization .

6-(Fmoc-amino)-1-hexanol Procurement Rationale: Why Linker Chain Length and Terminal Functionality Dictate Synthetic Outcomes


Interchanging Fmoc-protected amino alcohols or linker classes without considering chain length and terminal functional group can lead to suboptimal synthetic yields, altered conjugate properties, or complete synthetic failure. In solid-phase peptide synthesis, the length and hydrophobicity of the spacer directly influence resin loading efficiency, peptide accessibility during coupling, and the physical properties of the final cleaved product [1]. In PROTAC development, linker composition—alkyl versus PEG—and length critically modulate ternary complex formation and subsequent target degradation efficiency [2]. The six-carbon alkyl chain of 6-(Fmoc-amino)-1-hexanol provides a specific balance of hydrophobicity and flexibility that differs measurably from shorter alkyl spacers (e.g., three- or five-carbon analogs), carboxylic acid-terminated analogs (e.g., Fmoc-6-aminohexanoic acid), or hydrophilic PEG-based linkers. The quantitative evidence below demonstrates exactly where and why this differentiation matters for experimental selection.

6-(Fmoc-amino)-1-hexanol Quantitative Differentiation Evidence Against Comparators


Alkyl Chain Length: Six-Carbon Spacer vs. Three-Carbon and Five-Carbon Fmoc-Amino Alcohol Analogs

6-(Fmoc-amino)-1-hexanol provides an extended six-carbon alkyl spacer (C6) that measurably reduces steric hindrance and improves resin accessibility compared to shorter three-carbon (C3) and five-carbon (C5) analogs. This increased separation between the Fmoc-protected amine and the terminal hydroxyl group directly enhances the efficiency of resin loading and subsequent peptide elongation steps [1].

Solid-Phase Peptide Synthesis Spacer Optimization Linker Design

Terminal Hydroxyl vs. Carboxylic Acid Functionality: 6-(Fmoc-amino)-1-hexanol vs. Fmoc-6-aminohexanoic Acid

6-(Fmoc-amino)-1-hexanol possesses a terminal primary alcohol (pKa ~16) while Fmoc-6-aminohexanoic acid features a terminal carboxylic acid (pKa ~4.8). This fundamental difference in reactivity and acidity determines compatibility with specific resin types, coupling chemistries, and downstream applications. The alcohol terminus enables direct anchoring to trichloroacetimidate-activated Wang resin for C-terminal amino alcohol peptide synthesis [1], whereas the carboxylic acid of Fmoc-6-aminohexanoic acid couples via standard amide bond formation. In PROTAC synthesis, the neutral hydroxyl terminus of 6-(Fmoc-amino)-1-hexanol avoids potential ionic interactions that the carboxylate form of Fmoc-6-aminohexanoic acid may introduce, which can influence ternary complex formation and cellular permeability [2].

PROTAC Linker Bioconjugation Solid-Phase Synthesis

Alkyl vs. PEG Spacer Hydrophobicity: LogP and Rotatable Bond Comparison

6-(Fmoc-amino)-1-hexanol provides a hydrophobic alkyl spacer (LogP = 4.21) that contrasts sharply with hydrophilic PEG-based linkers such as Fmoc-NH-PEG3-alcohol (estimated LogP < 0). This difference in hydrophobicity directly impacts the solubility, cellular permeability, and intracellular trafficking of PROTAC molecules and bioconjugates [1]. In PROTAC development, linker composition is a critical determinant of degradation efficiency, with alkyl linkers often preferred for targeting hydrophobic protein binding pockets while PEG linkers enhance aqueous solubility .

PROTAC Optimization Linker Design Drug Delivery

Vendor Purity Specification and Lot-to-Lot Consistency: 6-(Fmoc-amino)-1-hexanol vs. Alternative Suppliers

Commercially available 6-(Fmoc-amino)-1-hexanol from major vendors is consistently supplied at ≥98.0% purity (HPLC), with melting point ranges tightly controlled between 134-137 °C . This level of analytical specification ensures reliable performance in sensitive solid-phase synthesis workflows where impurities can cap resin sites, reduce coupling efficiency, or lead to truncated peptide sequences. Some alternative suppliers offer the compound at 95% purity , which represents a 3% absolute difference in purity that translates to a 60% higher level of impurities—a factor that can significantly impact synthetic yield and final product quality in multistep syntheses.

Procurement Quality Analytical Validation Reproducibility

Fmoc-Amino Alcohol Loading Efficiency: General Class Performance with Quantitative Substitution Levels

While direct loading data for 6-(Fmoc-amino)-1-hexanol on trichloroacetimidate-activated Wang resin is not explicitly published, the compound belongs to the class of Fmoc-protected amino alcohols that demonstrate rapid and efficient loading onto such resins. In a systematic study of Fmoc-amino alcohols, loading yields ranged from 57.6% to 74.6% depending on the specific amino alcohol side chain, with substitution levels reaching 0.48-0.77 mmol/g within one hour [1]. This class-level performance suggests that 6-(Fmoc-amino)-1-hexanol, with its primary alcohol and six-carbon alkyl chain, would exhibit comparable or superior loading efficiency relative to bulkier or more sterically hindered Fmoc-amino alcohols.

Solid-Phase Synthesis Resin Loading Peptide Alcohols

Thermal Stability and Storage Requirements: Melting Point and Recommended Conditions

6-(Fmoc-amino)-1-hexanol exhibits a melting point of 134-137 °C and requires refrigerated storage between 0-8 °C to maintain long-term stability . This thermal profile differs from shorter-chain Fmoc-amino alcohols such as 5-(Fmoc-amino)-1-pentanol, which has a lower melting point range of 103-108 °C . The higher melting point of the six-carbon analog reflects stronger intermolecular hydrogen bonding in the solid state, which correlates with greater thermal stability during shipping and handling, reducing the risk of degradation prior to use.

Storage Stability Procurement Specifications Material Handling

6-(Fmoc-amino)-1-hexanol Application Scenarios Where Its Specific Properties Confer a Procurement Advantage


C-Terminal Peptide Alcohol Synthesis via Trichloroacetimidate-Activated Resin Anchoring

6-(Fmoc-amino)-1-hexanol is ideally suited as a spacer or direct C-terminal modification when synthesizing peptides with a terminal alcohol moiety, such as the therapeutic peptide octreotide. The primary hydroxyl group of this compound enables efficient loading onto trichloroacetimidate-activated Wang resin, as demonstrated for the Fmoc-amino alcohol class, where loading yields average ~65% and substitution levels reach ~0.45 mmol/g [1]. Its six-carbon alkyl spacer provides sufficient distance from the resin to minimize steric hindrance during subsequent amino acid couplings, while the Fmoc group is readily removed under standard piperidine conditions (20% v/v in DMF) without compromising the anchoring linkage [1].

Hydrophobic Spacer for PROTAC Linker Optimization Targeting Lipophilic Protein Binding Pockets

In PROTAC development, the six-carbon alkyl chain of 6-(Fmoc-amino)-1-hexanol (LogP = 4.21) provides a hydrophobic spacer that contrasts with hydrophilic PEG-based linkers [2]. This property is particularly valuable when the target protein of interest (POI) has a hydrophobic binding pocket or when the E3 ligase ligand (e.g., VHL or cereblon-based) exhibits limited aqueous solubility. The alkyl spacer facilitates favorable hydrophobic interactions within the ternary complex and enhances the overall lipophilicity of the PROTAC molecule, potentially improving passive cellular permeability and intracellular accumulation . The defined length of the six-carbon chain (approximately 7.5 Å extended) offers predictable geometry for structure-based linker optimization.

Custom Peptide Library Construction Requiring Defined Spacer Length and Hydrophobicity

For structure-activity relationship (SAR) studies and peptide library synthesis, the six-carbon alkyl spacer of 6-(Fmoc-amino)-1-hexanol provides a consistent, well-characterized spacer that differs measurably from shorter (C3, C5) or longer (C8, C11) analogs [3]. The compound's rotatable bond count of 9 and LogP of 4.21 offer a specific balance of flexibility and hydrophobicity . This defined spacer geometry ensures reproducibility across library members and allows researchers to systematically probe the effect of spacer length and composition on biological activity. The terminal hydroxyl group further enables downstream functionalization with fluorophores, biotin, or other affinity tags for assay development .

Polymer Modification and Biomaterials Development Requiring Controlled Hydrophobicity

In materials science and polymer chemistry, 6-(Fmoc-amino)-1-hexanol serves as a functional building block for introducing controlled hydrophobicity into polymeric matrices . The compound's LogP of 4.21 and primary alcohol terminus allow for selective incorporation via esterification or etherification reactions, while the Fmoc-protected amine remains orthogonal for subsequent deprotection and conjugation . This dual functionality is particularly valuable for creating amphiphilic block copolymers or surface-functionalized nanoparticles where precise control over hydrophobic/hydrophilic balance is critical for self-assembly behavior or drug encapsulation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Fmoc-amino)-1-hexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.